molecular formula C7H5F4NO2S B13586870 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B13586870
M. Wt: 243.18 g/mol
InChI Key: IRRTWVXYWDOVSS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide: is an organic compound with the molecular formula C7H4F4NO2S It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the sulfonamide group to a fluorinated benzene derivative. One common method is the reaction of 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and may require a catalyst or base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in drug design .

Industry: In the industrial sector, it is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of herbicides and insecticides .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is primarily determined by its ability to interact with biological targets through its sulfonamide group. The sulfonamide group can form hydrogen bonds with enzymes and receptors, modulating their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 1-Fluoro-4-(trifluoromethyl)benzene
  • 4-Fluorobenzotrifluoride

Comparison: Compared to similar compounds, 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, along with a sulfonamide group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.18 g/mol

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H5F4NO2S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14)

InChI Key

IRRTWVXYWDOVSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)C(F)(F)F

Origin of Product

United States

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